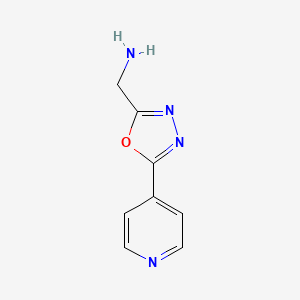

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine

Description

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine (CAS: 803603-49-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a methanamine group at position 2. This structure confers unique electronic and steric properties, making it valuable in material science and medicinal chemistry. The pyridine ring enhances electron-withdrawing characteristics, improving its utility as an electron-transport material in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . Additionally, the primary amine group enables functionalization for drug design, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name |

(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRQEBXPMGBZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640515 | |

| Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803603-49-8 | |

| Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The pyridine ring can then be introduced through various coupling reactions, such as the Chan–Lam coupling, which involves the reaction of aryl boronate derivatives with amines under mild conditions .

Chemical Reactions Analysis

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-oxadiazoles, including (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine, as promising anticancer agents.

Case Studies

A study evaluated multiple oxadiazole derivatives for their cytotoxicity against various cancer cell lines. Among them, two compounds exhibited significant growth inhibition percentages (GP) against melanoma and breast cancer cell lines . The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Growth Percent |

|---|---|---|---|

| A | MDA-MB-435 (melanoma) | 6.82 | 18.22 |

| B | HCT-15 (colon) | 0.80 | 39.77 |

| C | T-47D (breast) | 34.27 | 15.43 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens.

Bacterial Inhibition

Research indicates that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The presence of nitro or hydroxy substituents on the phenyl ring can enhance the antimicrobial activity .

Data Summary

The following table presents the antibacterial activity of selected derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Escherichia coli | 12 µg/mL |

| C2 | Staphylococcus aureus | 15 µg/mL |

| C3 | Klebsiella pneumoniae | 10 µg/mL |

Neuroprotective Properties

Recent studies have indicated that certain oxadiazole derivatives may possess neuroprotective effects through inhibition of acetylcholinesterase and butyrylcholinesterase enzymes.

Enzyme Inhibition

The dual inhibition of these enzymes is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. The most potent inhibitors derived from this class showed IC50 values lower than established drugs like rivastigmine .

Case Study Findings

A comparative analysis of enzyme inhibition revealed:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| N-dodecyl derivative | 12.8 | >500 |

| Another derivative | 33.9 | >500 |

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations in 1,3,4-Oxadiazole Derivatives

The biological and electronic properties of 1,3,4-oxadiazoles are highly dependent on substituents. Key analogs include:

Key Observations :

- Electronic Effects : Pyridin-4-yl derivatives exhibit stronger electron-withdrawing properties than phenyl or tolyl analogs, enhancing their performance in electron-transport layers .

- Bioactivity : Pyridin-2-yl and thiadiazole analogs show distinct antimicrobial profiles due to differences in heteroatom electronegativity and ring geometry .

Advantages of PPA Route :

Physical and Spectral Properties

Notes:

Biological Activity

The compound (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine, also known by its CAS number 704-56-3, is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's structure features a pyridine ring attached to an oxadiazole moiety, which is known for its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

- Molecular Formula : C7H6N4O

- Molecular Weight : 162.15 g/mol

- Structure : The compound consists of a pyridine ring bonded to a 1,3,4-oxadiazole ring. This structural configuration is critical for its biological activity.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study evaluated various derivatives of oxadiazoles for their cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics like fluorouracil and cisplatin .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3g | HT29 | 58.4 | More potent than fluorouracil (381.2 µM) |

| Equal to cisplatin (47.2 µM) |

This suggests that (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Notably:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Escherichia coli and other Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Mechanistic Insights

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:

- Inhibition of Kinases : Some studies have reported that oxadiazole compounds inhibit kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase .

- Pro-apoptotic Activity : These compounds can activate apoptotic pathways in cancer cells, leading to cell death through caspase activation .

- Antimicrobial Mechanisms : The antimicrobial action may involve interference with nucleic acid synthesis or protein function in bacteria .

Case Studies

Several case studies highlight the efficacy of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine in various therapeutic contexts:

- Cytotoxicity Against Cancer Cells : In a study involving multiple cancer cell lines, derivatives showed promising results with a selectivity index favoring cancer cells over normal cells .

- Antibacterial Efficacy : Testing against E. coli revealed significant inhibition at low concentrations, suggesting potential for development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine?

- Methodological Answer : The compound is synthesized via polyphosphoric acid-mediated condensation of hydrazides with amino acids. For example, reacting p-toluic hydrazide with glycine under reflux conditions (120–140°C) yields high-purity products. Post-synthesis, the reaction is monitored using thin-layer chromatography (TLC), and precipitates are isolated via ice-cold water and NaOH neutralization .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Multi-modal spectroscopic characterization is critical:

- FT-IR identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole).

- ¹H/¹³C-NMR confirms proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and carbon backbone.

- Mass spectrometry validates molecular ion peaks (e.g., [M+H]+ at m/z 217.08).

- DSC assesses thermal stability (melting point >200°C typical for oxadiazoles) .

Q. What purification techniques are effective for isolating the compound?

- Methodological Answer : Recrystallization from methanol or ethanol is standard. For polar impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity. TLC (Rf ~0.6 in ethyl acetate/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerases). Parameters include grid box dimensions (20 ų centered on active sites) and Lamarckian genetic algorithms. Derivatives with alkylsulfanyl substituents show enhanced hydrophobic interactions in silico .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Sample degradation : Stabilize compounds with continuous cooling (4°C) during assays to prevent organic degradation .

- Assay variability : Standardize protocols (e.g., MIC values via broth microdilution per CLSI guidelines).

- Structural analogs : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) using SAR tables .

Q. What strategies optimize reaction conditions for higher yields and scalability?

- Methodological Answer :

- Catalyst optimization : Replace polyphosphoric acid with microwave-assisted synthesis (150°C, 20 min) to reduce side products.

- Solvent selection : Use DMF or acetonitrile for better solubility of intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio of hydrazide to glycine derivatives to drive reaction completion .

Q. How does the pyridinyl moiety influence physicochemical and pharmacokinetic properties?

- Methodological Answer : The pyridine ring enhances:

- Solubility : LogP ~1.2 (measured via shake-flask method), suitable for aqueous media.

- Metabolic stability : Resistance to CYP450 oxidation due to electron-withdrawing effects.

- Bioavailability : Hydrogen bonding with biological membranes (e.g., intestinal absorption >80% in Caco-2 assays) .

Q. How to analyze degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical tools : Use HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradants. Major pathways include oxadiazole ring hydrolysis to hydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.